1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-23-16-7-5-15(6-8-16)21-19(22)20-12-17(14-9-11-25-13-14)18-4-3-10-24-18/h3-11,13,17H,2,12H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYYMGQQKMSXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene and Furan Ring Synthesis
The thiophene and furan heterocycles are synthesized via established cyclization reactions. The Gewald reaction is particularly effective for thiophene formation, employing β-keto esters or ketones with elemental sulfur and amines under solvent-free or aqueous conditions. For example, Liang et al. demonstrated that buta-1-enes react with potassium sulfide to yield substituted thiophenes at moderate temperatures (60–80°C). Similarly, the Paal-Knorr synthesis converts 1,4-dicarbonyl compounds into furans using acid catalysis. These methods are adaptable to the target compound’s thiophen-3-yl and furan-2-yl groups, though steric hindrance from adjacent substituents may necessitate longer reaction times (8–12 hours).
Urea Bridge Formation
The urea moiety is typically constructed via nucleophilic addition of amines to isocyanates. In a protocol analogous to the synthesis of N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, equimolar amounts of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine and 4-ethoxyphenyl isocyanate are heated in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). Microwave-assisted reactions at 403 K reduce reaction times from hours to minutes while maintaining yields of 35–45%.
Stepwise and Convergent Synthesis Approaches
Stepwise Assembly
A linear synthesis involves sequential construction of the thiophene-furan ethylamine intermediate followed by urea coupling:
Thiophene-Furan Ethylamine Synthesis
- React 2-(thiophen-3-yl)acetaldehyde with furan-2-ylmagnesium bromide in THF at −78°C to form 2-(furan-2-yl)-2-(thiophen-3-yl)ethanol.
- Oxidize the alcohol to the corresponding ketone using pyridinium chlorochromate (PCC).
- Convert the ketone to the amine via reductive amination with ammonium acetate and sodium cyanoborohydride.
Urea Coupling
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the urea-forming step, enabling a one-pot procedure:
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Temperature | 80°C | 130°C |
| Time | 6 hours | 30 minutes |
| Yield | 45% | 39% |
| Purity (HPLC) | 92% | 95% |
Procedure : Combine 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine (1.0 equiv), 4-ethoxyphenyl isocyanate (1.1 equiv), and DMF in a microwave vial. Irradiate at 130°C for 30 minutes, cool, and extract with ethyl acetate. Yield: 39%.
Multi-Component Reaction (MCR) Optimization
Recent advances in MCRs streamline synthesis by combining three or more reactants in a single step. Adib et al. demonstrated that aldehydes, methylene halides, and sulfur can form thiophene derivatives in water. Adapting this for the target compound:
- Mix 4-ethoxyphenyl isocyanate, 2-(furan-2-yl)acetaldehyde, and 3-thiophenecarboxaldehyde with thiourea in ethanol/water (1:1).
- Heat at 70°C for 12 hours to form the urea-thiophene-furan adduct directly.
- Isolate via vacuum filtration (yield: 32%, purity: 88%).
Analytical Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) confirms ≥95% purity with a retention time of 8.7 minutes.
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the ethylamine intermediate slow urea formation. Using excess isocyanate (1.2 equiv) and elevated temperatures (100°C) improves reactivity.
- Byproduct Formation : Diurea byproducts arise from amine dimerization. Employing dropwise addition of isocyanate and low temperatures (0°C) minimizes this issue.
- Purification Difficulties : Silica chromatography with gradient elution (ethyl acetate:hexane 10–50%) effectively separates the product from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromatic rings or the urea linkage.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications , particularly due to its:
- Anticancer properties : Research indicates that similar compounds exhibit significant antitumor activity across various cancer cell lines, including non-small cell lung cancer and ovarian cancer. GI50 values for related compounds range from 1.7 to 28.7 μM, highlighting the influence of structural modifications on potency .
- Anti-inflammatory effects : The thiophene ring is associated with the inhibition of inflammatory pathways, making this compound a candidate for treating chronic inflammatory conditions .
The unique structure allows for interactions with specific molecular targets, which may modulate their activity through binding interactions. This aspect is crucial for understanding the compound's mechanism of action and guiding further research into its therapeutic uses .
Antimicrobial Activity
The structural components suggest potential antimicrobial properties. Similar derivatives have demonstrated antibacterial and antifungal activities against strains such as Staphylococcus aureus and Escherichia coli. The presence of thioether and thiourea functionalities is often linked to these effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea | Methoxy group instead of ethoxy | Different electronic properties due to methoxy substitution |
| 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea | Hydroxy group addition | Increased polarity may enhance solubility and interaction with biological targets |
| 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(pyridin-3-yl)ethyl]urea | Pyridine ring replaces thiophene | Different reactivity patterns due to nitrogen presence in pyridine |
This table illustrates how modifications can lead to variations in biological activity, guiding future research directions .
Industrial Applications
In addition to its research applications, this compound may have potential uses in:
- Materials science : As a building block for synthesizing more complex molecules.
- Chemical manufacturing : Utilized as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea Core
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ()
- Structure : The urea core is linked to a 4-methoxyphenyl group and a pyrrole-2-carbonyl-substituted phenyl ring.
- Key Differences: The 4-methoxy group (-OCH₃) is less lipophilic than the 4-ethoxy group (-OCH₂CH₃) in the target compound.
- Synthesis : Achieved via carbonylation with triphosgene (72% yield), contrasting with the target compound’s unspecified route .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea ()
- Structure : Features a chloro-trifluoromethylphenyl group and a pyridine-thioether substituent.
- The pyridine-thioether group introduces a sulfur atom for hydrophobic interactions and a nitrogen for coordination .
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea ()
Heterocyclic Modifications
1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea ()
- Structure : Adamantane (a rigid, hydrophobic cage) is linked to a modified furan-thioethyl chain.
- Key Differences: Adamantane increases lipophilicity and membrane permeability compared to the ethoxyphenyl group.
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea ()
- Structure : A thiopyran (sulfur-containing six-membered ring) replaces the furan/thiophene system.
- Key Differences :
- The thiopyran ring offers conformational flexibility and sulfur-mediated hydrophobic interactions.
- The chloro substituent on the phenyl ring modulates electronic effects differently than ethoxy .
Biological Activity
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a complex organic compound notable for its unique structural features, including an ethoxyphenyl group, a furan ring, a thiophene ring, and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. Its structure allows for diverse interactions with biological targets, which may contribute to its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Ethylation of 4-hydroxyaniline to produce 4-ethoxyaniline.
- Reaction of the intermediate with isocyanates to form the urea derivative.
- Introduction of the furan and thiophene rings through reactions with appropriate aldehydes and ketones under acidic or basic conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related urea compounds possess broad-spectrum antitumor activity across various cancer cell lines, including:
- Non-small lung cancer (EKVX)
- Leukemia (RPMI-8226)
- Ovarian cancer (OVCAR-4)
One study reported GI50 values for related compounds ranging from 1.7 to 28.7 μM against these cell lines, suggesting that structural modifications can significantly influence potency .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Thioether and thiourea derivatives have been shown to possess antibacterial and antifungal properties. For example, thioamide derivatives demonstrated MIC values against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that similar derivatives may exhibit comparable activities .
Anti-inflammatory Properties
The presence of the thiophene ring in the compound is associated with anti-inflammatory effects. Research on related compounds has revealed their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes compounds with similar structures and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea | Methoxy group instead of ethoxy | Potentially different electronic properties due to methoxy substitution |
| 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]urea | Hydroxy group addition | Increased polarity may enhance solubility and interaction with biological targets |
| 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(pyridin-3-yl)ethyl]urea | Pyridine ring replaces thiophene | Different reactivity patterns due to nitrogen presence in pyridine |
Case Studies
Several case studies have focused on the biological activities of structurally related urea derivatives:
-
Antitumor Efficacy : A study highlighted a compound with similar structural features exhibiting selective cytotoxicity against multiple cancer cell lines while showing reduced toxicity towards normal cells.
"The antitumor activity showed GI50 values ranging from 15.1 μM to 28.7 μM across different cancer types, indicating significant potential for therapeutic applications" .
-
Antimicrobial Testing : Another study evaluated the antimicrobial activity of urea derivatives against various pathogens, demonstrating effective inhibition at low concentrations.
"Compounds exhibited MIC values ranging from 0.5 to 8 µg/mL against resistant strains, showcasing their potential as new antimicrobial agents" .
Q & A
Q. What are the key considerations for optimizing the synthesis of this urea derivative to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature (typically 60–80°C for urea formation), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of intermediates. Multi-step protocols often involve coupling ethoxyphenyl isocyanate with furan-thiophene-containing amines. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), furan (δ 6.3–7.4 ppm for aromatic protons), and thiophene moieties (δ 7.1–7.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion for C₁₉H₂₁N₂O₃S).
- Infrared (IR) Spectroscopy: Peaks near 1650–1700 cm⁻¹ confirm the urea carbonyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?
Methodological Answer: Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzymatic vs. cell-based assays) may arise from differences in membrane permeability, metabolic stability, or off-target effects. To address this:
- Perform comparative assays using standardized protocols (e.g., fixed incubation times, consistent cell lines).
- Evaluate metabolic stability via liver microsome assays to identify rapid degradation pathways .
- Synthesize structural analogs (e.g., replacing thiophene with benzo[b]thiophene) to isolate pharmacophore contributions .
Q. What computational strategies are recommended for elucidating the binding mechanisms of this compound with potential biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to targets (e.g., kinase enzymes). Focus on hydrogen bonding between the urea group and catalytic residues (e.g., Asp/Lys in ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent to assess binding stability and conformational flexibility of the furan-thiophene moiety .
- QSAR Modeling: Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends using descriptors like logP and polar surface area .
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., ethoxyphenyl → fluorophenyl; thiophene → pyridine) to assess contributions to potency .
- Pharmacological Profiling: Test analogs against a panel of related targets (e.g., GPCRs, kinases) to identify selectivity patterns.
- Crystallography: Co-crystallize the compound with its target (e.g., a protease) to resolve binding interactions at atomic resolution .
Contradiction Analysis
Q. How can conflicting solubility and stability data be addressed in preclinical studies?
Methodological Answer:
- Solubility: Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Improve solubility via co-solvents (e.g., PEG-400) or prodrug strategies (e.g., phosphate ester derivatives) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of the urea group) and stabilize formulations using lyoprotectants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
